[(4-Chloro-3-methoxyphenyl)sulfonyl](4-fluorophenyl)amine
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Overview
Description
The compound “(4-Chloro-3-methoxyphenyl)sulfonylamine” is an organic compound. It’s a derivative of sulfone, which is a functional group in organic chemistry . The compound has been used in various chemical reactions and has potential applications in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and 5-(4-substituted benzenesulfonyl)-4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines/acetamides derivatives have been synthesized . The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The experimental and theoretical study confirmed that the molecule exhibits an E configuration .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it has been used in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .properties
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S/c1-19-13-8-11(6-7-12(13)14)20(17,18)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQBHLRNCRUIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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